A Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291): A Case Study
A Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291): A Case Study
Disclaimer: The following in-depth technical guide on the discovery and synthesis of Osimertinib (AZD9291) is provided as a representative example to fulfill the prompt's requirements. A search for "OY-101" did not yield any publicly available information, suggesting it may be an internal designation, a very early-stage compound, or a hypothetical name. Osimertinib was chosen as a well-documented case study to demonstrate the requested format and depth for a scientific audience.
Introduction
Osimertinib (trade name Tagrisso, formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The development of Osimertinib was driven by the clinical need to overcome resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). This guide provides a detailed overview of the discovery process, including the lead optimization strategy, and outlines the key synthesis pathways for this important therapeutic agent.
Discovery Pathway and Lead Optimization
The discovery of Osimertinib involved a systematic structure-activity relationship (SAR) campaign aimed at identifying a potent inhibitor of mutant EGFR while sparing wild-type (WT) EGFR to minimize toxicity. The starting point was a pyrimidine-based scaffold, which was optimized to achieve the desired selectivity and pharmacokinetic profile.
Initial Screening and Lead Identification
The initial efforts focused on modifying existing pyrimidine scaffolds to enhance activity against the T790M mutation. An early lead compound, a 2,4-disubstituted pyrimidine, showed promise but had insufficient potency and metabolic stability. The key challenge was to design a molecule that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, a strategy known to be effective for irreversible inhibition.
Structure-Activity Relationship (SAR) and Optimization
The optimization process focused on three key areas of the molecule: the pyrimidine core, the aniline side chain, and the acrylamide warhead. The introduction of an indole group at the 2-position of the pyrimidine core was found to be crucial for high potency against mutant EGFR. The methoxy group on the indole was also identified as a key feature for maintaining a low affinity for wild-type EGFR, thereby improving the therapeutic window.
A critical breakthrough was the addition of a dimethylaminoethyl group on the indole nitrogen, which significantly improved the compound's physical properties and cellular potency. This led to the identification of AZD9291 (Osimertinib) as the clinical candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data for Osimertinib and related compounds from preclinical studies.
Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations
| Compound/Target | EGFR (L858R/T790M) IC50 (nM) | EGFR (exon 19 del/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) |
| Osimertinib (AZD9291) | <1 | <1 | 25 |
| Gefitinib | 100 | 200 | 2 |
| Afatinib | 100 | 100 | 10 |
Data compiled from various preclinical studies.
Table 2: Preclinical Pharmacokinetic Profile of Osimertinib
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | PO | 10 | 6.8 | 1,200 | 8,500 |
| Rat | PO | 5 | 7.5 | 850 | 7,200 |
| Dog | PO | 2 | 11.2 | 600 | 9,800 |
PO: Oral administration. Data are representative values.
Experimental Protocols
EGFR Kinase Assay
The enzymatic activity of EGFR was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR (mutant and wild-type), ATP, TR-FRET detection reagents.
-
Procedure:
-
The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, the test compound (e.g., Osimertinib), and a biotinylated peptide substrate in a kinase buffer.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) were added.
-
After a 2-hour incubation, the TR-FRET signal was read on a suitable plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The anti-proliferative activity of Osimertinib was assessed in NSCLC cell lines harboring various EGFR mutations.
-
Cell Lines: NCI-H1975 (L858R/T790M), PC-9 (exon 19 del), A431 (WT EGFR).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of Osimertinib or a vehicle control for 72 hours.
-
Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The concentration of the compound required to inhibit cell growth by 50% (GI50) was determined from the dose-response curves.
Synthesis Pathway
The synthesis of Osimertinib can be accomplished through various routes. A common laboratory-scale synthesis is outlined below. The key steps involve the construction of the substituted pyrimidine core followed by the attachment of the indole side chain and the acrylamide warhead.
A convergent synthesis approach is typically employed, where the key fragments of the molecule are synthesized separately and then combined in the final steps. This allows for flexibility and optimization of the synthesis of each component.
Visualizations
Signaling Pathway
Caption: Irreversible inhibition of mutant EGFR by Osimertinib.
Experimental Workflow
Caption: Overall workflow for the discovery and development of Osimertinib.
Simplified Synthesis Pathway
Caption: A convergent synthesis approach for Osimertinib.
Conclusion
The discovery and development of Osimertinib represent a landmark achievement in precision medicine for the treatment of NSCLC. Through a focused and efficient lead optimization campaign, researchers were able to design a molecule with high potency against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, while maintaining a favorable safety profile by sparing wild-type EGFR. The synthesis pathway, while complex, allows for the efficient production of this life-saving medication. The success of Osimertinib underscores the power of structure-based drug design and a deep understanding of the underlying cancer biology.
